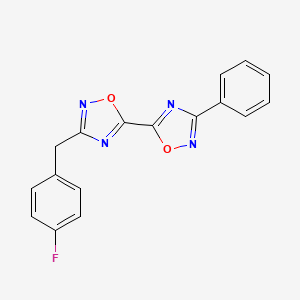

3-(4-フルオロベンジル)-3'-フェニル-5,5'-ビ-1,2,4-オキサジアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

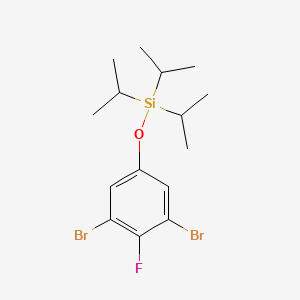

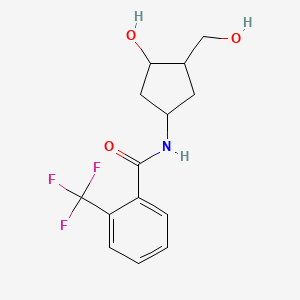

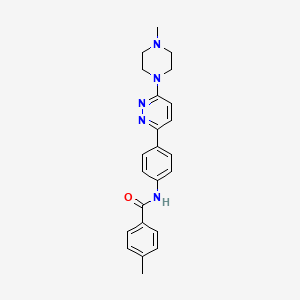

The compound “3-(4-Fluorobenzyl)-3’-phenyl-5,5’-bi-1,2,4-oxadiazole” is a complex organic molecule. It contains a fluorobenzyl group, a phenyl group, and a bi-1,2,4-oxadiazole group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the attachment of the fluorobenzyl and phenyl groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the oxadiazole ring. Fluorine-19 NMR could be used to evaluate the structure of the fluorobenzyl group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. For example, the fluorobenzyl group could potentially undergo reactions involving the fluorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could affect its polarity and lipophilicity .作用機序

The precise mechanism of action of 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole is still under investigation, but it is believed to involve the inhibition of certain cellular pathways involved in cancer cell growth and proliferation. 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. This selectivity makes 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole a promising candidate for further development as an anticancer agent.

Biochemical and Physiological Effects:

3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole has been shown to exhibit low toxicity in vitro and in vivo, suggesting that it may have a favorable safety profile for further development as a therapeutic agent. In addition, 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole has been shown to exhibit good stability and solubility in various solvents, making it a promising candidate for further investigation in drug development.

実験室実験の利点と制限

One of the main advantages of 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole is its unique properties, which make it a versatile compound for various applications. However, one of the limitations of 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole is its relatively high cost and low availability, which may hinder its widespread use in research.

将来の方向性

There are several future directions for the study of 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole. In materials science, further investigation into the optoelectronic properties of 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole may lead to the development of new materials for use in OLEDs and OFETs. In medicinal chemistry, further preclinical and clinical studies are needed to fully evaluate the potential of 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole as an anticancer agent. In biochemistry, further investigation into the interaction of 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole with certain proteins and enzymes may lead to the development of new biochemical probes for use in research. Overall, 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole is a promising compound with a wide range of potential applications in various fields of science.

合成法

The synthesis of 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole can be achieved through a multistep reaction starting from commercially available starting materials. One of the most commonly used methods involves the condensation of 4-fluorobenzyl hydrazine with 3-phenylpropiolic acid to form the corresponding 1,2,4-oxadiazole intermediate. The intermediate can then be cyclized in the presence of a suitable catalyst to afford 3-(4-Fluorobenzyl)-3'-phenyl-5,5'-bi-1,2,4-oxadiazole in good yield.

科学的研究の応用

- Kimらの研究では、FBPODは化学的または遺伝的に誘発されたてんかんゼブラフィッシュとマウスモデルにおける新規抗てんかん薬として同定されました 。それは、神経伝達物質と神経ステロイドを調節することにより、ゼブラフィッシュにおけるPTZ誘発てんかん行動を効果的に改善しました。具体的には、脳組織におけるセロトニン、エストラジオール、ジヒドロテストステロン、プロゲステロン、5α-ジヒドロプロゲステロン、およびアロプレグナノロンのレベルを上昇させ、ノルメタネフリン、γ-アミノ酪酸(GABA)、およびコルチゾールのレベルを低下させました。さらに、FBPODは、酸化ストレスとゼブラフィッシュの死亡に対する保護効果を示しました。

- FBPODはインドール部分を含んでいます。インドール-3-酢酸(IAA)などのインドール誘導体は、植物ホルモンとして重要な役割を果たします。 FBPODはIAAとは直接関連していませんが、農薬または植物成長調整剤としての可能性を探求することは興味深いでしょう .

- FBPODのフッ素置換は、放射化学にとって興味深いものです。 たとえば、放射性標識化合物である4-[^18F]フルオロベンジルアジドの合成は、FBPODを前駆体として使用して探求できます 。このような放射性標識化合物は、陽電子放出断層撮影(PET)イメージングと創薬に役立ちます。

抗てんかん特性

インドール誘導体と植物ホルモン

放射化学的用途

Safety and Hazards

特性

IUPAC Name |

3-[(4-fluorophenyl)methyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN4O2/c18-13-8-6-11(7-9-13)10-14-19-16(23-21-14)17-20-15(22-24-17)12-4-2-1-3-5-12/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIBUWZDPZVLEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxo-N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2392670.png)

![3-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2392675.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2392677.png)

![N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2392679.png)

![[(1S)-2,2-dimethylcyclopropyl]methanol](/img/structure/B2392684.png)